Ethyl 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate
Description
Ethyl 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a methyl group at position 8, a phenyl group at position 2, and an ethyl ester at position 2. The structural features of this compound position it as a valuable intermediate in medicinal chemistry, particularly for developing antimicrobial and anticancer agents, as suggested by related imidazo[1,2-a]pyridine derivatives .
Properties
IUPAC Name |
ethyl 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-3-21-17(20)15-14(13-9-5-4-6-10-13)18-16-12(2)8-7-11-19(15)16/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITKHAJJPIWQTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=C2C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is advantageous due to its high yield, simplicity, and environmentally benign nature . The reaction proceeds as follows:
Condensation Reaction: 2-aminopyridine reacts with α-bromoketones in the presence of a base to form the imidazo[1,2-a]pyridine core.
Esterification: The resulting product is then esterified with ethyl chloroformate to introduce the ethyl ester group at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can further improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the imidazole ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Medicinal Chemistry
Ethyl 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate serves as a scaffold for developing new drugs targeting various diseases:
- Neurological Disorders : The compound has been explored for its potential in treating conditions like Alzheimer's disease due to its ability to modulate neurotransmitter systems.
- Infectious Diseases : Its antimicrobial properties have been investigated against various bacterial strains, showing significant efficacy (see Table 1).
Biological Studies
The compound acts as a probe in biological studies to investigate enzyme mechanisms and receptor interactions. Its ability to bind to specific molecular targets allows researchers to explore its pharmacological effects.
Organic Synthesis
As a versatile building block in organic synthesis, this compound enables the construction of more complex molecules for pharmaceutical research. Its unique structural features facilitate the development of derivatives with enhanced biological activity.
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial activity against various microorganisms.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Bacillus subtilis | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These findings indicate that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
Mechanism of Action
The mechanism of action of Ethyl 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing their biological functions. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly sensitive to substituent positions and types. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group at position 2 () increases electron deficiency, altering regioselectivity in electrophilic substitutions compared to the phenyl group.
- Polarity : The benzyloxy group at position 8 () introduces higher polarity, impacting solubility in organic solvents.
Physicochemical Properties
Notable Trends:
- Higher molecular weight in benzyloxy-substituted analogs correlates with reduced solubility in non-polar solvents.
- Chloro substituents increase density and boiling points compared to methyl groups.
Biological Activity
Ethyl 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring, and is often explored for its potential therapeutic applications.
Chemical Structure
- Molecular Formula : C17H16N2O2
- Molecular Weight : 284.32 g/mol
- CAS Number : 220465-48-5
The compound features an ethyl ester group at the 3-position and a phenyl group at the 2-position, contributing to its unique chemical properties and biological activities .
Physical Properties
- Melting Point : 113-114 °C
- Solubility : Soluble in organic solvents such as chloroform and ethanol.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Bacillus subtilis | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These findings suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
Case Study 1: Antibacterial Efficacy
In a study assessing the antibacterial efficacy of various imidazo[1,2-a]pyridine derivatives, this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with complete bacterial death observed within eight hours at specific concentrations .
Case Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of this compound revealed its effectiveness against Candida albicans, showcasing its potential for treating fungal infections . The study highlighted the importance of structural modifications in enhancing biological activity.
Medicinal Chemistry
Organic Synthesis
The compound is also utilized in organic synthesis as a building block for constructing more complex molecules, facilitating advancements in pharmaceutical research .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate?
- Methodological Answer : The compound is typically synthesized via multi-component reactions (MCRs). For example, a copper-catalyzed three-component reaction involving 2-aminopyridine derivatives, aldehydes, and isocyanides or sulfonamides under optimized conditions (e.g., ethanol solvent, 60–90°C) yields imidazo[1,2-a]pyridine scaffolds. Substituent positions (e.g., methyl or phenyl groups) are controlled by reactant stoichiometry and catalyst choice . Alternative methods include one-pot reactions using aromatic aldehydes and ethyl esters, as demonstrated in derivatives with similar backbones .
Q. How is spectroscopic characterization (NMR, HRMS) performed for this compound?
- Methodological Answer :
- 1H/13C NMR : Peaks for the ethyl ester group (e.g., δ ~1.43 ppm for CH3, δ ~4.42 ppm for CH2) and aromatic protons (δ ~7.0–9.3 ppm) confirm the core structure. Methyl and phenyl substituents show distinct splitting patterns (e.g., singlet for methyl at δ ~2.55 ppm) .
- HRMS : Calculated and observed [M+H]+ values (e.g., 374.1169 vs. 374.1162) validate molecular formula accuracy .
Q. What reaction conditions optimize yield in imidazo[1,2-a]pyridine synthesis?
- Methodological Answer : Key parameters include:
- Catalyst : Copper catalysts (e.g., CuI) enhance regioselectivity and reduce side reactions .
- Solvent : Ethanol or DMF improves solubility of intermediates .
- Temperature : Moderate heating (60–90°C) balances reaction rate and decomposition .
Advanced Research Questions
Q. How do steric and electronic effects influence regioselectivity during synthesis?
- Methodological Answer : Substituent positioning (e.g., methyl at C8 vs. phenyl at C2) is controlled by steric hindrance and electronic directing effects. For instance, bulky substituents on aldehydes or sulfonamides favor C2 functionalization, while electron-withdrawing groups (e.g., nitro) direct reactivity to C7/C8 positions. Computational modeling (e.g., DFT) can predict these trends by analyzing charge distribution and transition states .
Q. What strategies resolve contradictions in reported melting points or spectral data?
- Methodological Answer : Discrepancies may arise from polymorphism or solvent traces. To address:
- Recrystallization : Use mixed solvents (e.g., hexane/ethyl acetate) to obtain pure crystals .
- DSC/TGA : Differential scanning calorimetry identifies polymorphic transitions .
- 2D NMR : HSQC/HMBC correlations resolve overlapping signals in complex spectra .
Q. How can DFT studies enhance understanding of the compound’s photophysical or pharmacological properties?
- Methodological Answer : Density Functional Theory (DFT) calculates:
- Frontier Molecular Orbitals (FMOs) : Predict UV-Vis absorption bands (e.g., π→π* transitions) .
- Molecular Electrostatic Potential (MEP) : Maps reactive sites for drug-target interactions .
- Solubility Parameters : COSMO-RS simulations correlate with experimental logP values .
Q. What crystallographic techniques validate the compound’s solid-state structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with a Bruker SMART CCD detector confirms:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
